molecular formula C16H16N4O2S2 B4502951 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B4502951
M. Wt: 360.5 g/mol
InChI Key: BRVXQCXXQADFRZ-UHFFFAOYSA-N
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Description

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide is a thieno[2,3-d]pyrimidine-based acetamide derivative. Its structure features a fused thiophene-pyrimidine core substituted with hydroxy and methyl groups, a sulfanyl-methyl linker, and an acetamide moiety attached to a pyridin-4-ylmethyl group. Structurally, it belongs to a broader class of pyrimidine-acetamide hybrids, which are often explored for their tunable electronic and steric properties .

Properties

IUPAC Name

2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-10-6-12-15(22)19-13(20-16(12)24-10)8-23-9-14(21)18-7-11-2-4-17-5-3-11/h2-6H,7-9H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVXQCXXQADFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thienopyrimidine core, followed by functionalization to introduce the hydroxy, methyl, and sulfanyl groups. The final step involves the coupling of the thienopyrimidine derivative with pyridin-4-ylmethyl acetamide under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve scaling up the reaction from laboratory to industrial scale, ensuring that the quality and purity of the final product meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the sulfanyl group may result in the formation of a new thienopyrimidine derivative with different functional groups.

Scientific Research Applications

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The compound shares key structural motifs with several analogs, including:

Compound (Source) Core Structure Substituents/R-Groups Key Structural Differences
Target Compound Thieno[2,3-d]pyrimidine 4-hydroxy-6-methyl, sulfanyl-methyl linker, pyridin-4-ylmethyl acetamide Unique pyridine substitution and fused thiophene
N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide Thieno[2,3-d]pyrimidine 2-methyl-6-phenyl, sulfanyl linker, 4-chlorophenyl acetamide Chlorophenyl vs. pyridinylmethyl; phenyl on core
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Non-fused pyrimidine 4-methyl-6-oxo, thio linker, 2,3-dichlorophenyl acetamide Non-fused core; dichlorophenyl substitution
N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide Thieno[2,3-d]pyrimidine 5,6-dimethyl, oxy linker, 4-phenyl acetamide Oxygen linker vs. sulfanyl; dimethyl substitution
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide Non-fused pyrimidine 4,6-dimethyl, sulfanyl linker, phenyl acetamide Non-fused core; simpler substitution pattern

Key Observations :

  • Fused vs.
  • Linker Chemistry : Sulfanyl (target, ) vs. oxy () linkers influence electronic properties and metabolic stability. Sulfur’s larger atomic radius and lower electronegativity may enhance lipophilicity .
Physicochemical Properties
  • Solubility : Pyridin-4-ylmethyl substitution (target) likely enhances aqueous solubility compared to chlorophenyl groups () due to the pyridine’s basicity.
  • Crystallography : Compounds like exhibit near-perpendicular dihedral angles between aromatic rings (91.9°), which may influence packing efficiency and crystallinity. The target’s fused core could adopt distinct conformational preferences.

Biological Activity

The compound 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide is a complex organic molecule known for its diverse biological activities, particularly in antitumor and antimicrobial domains. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N5O3SC_{16}H_{17}N_{5}O_{3}S with a molecular weight of approximately 397.5 g/mol. The structure features a thieno[2,3-d]pyrimidine core linked to a sulfanyl group and an acetamide moiety, which enhances its biological reactivity.

Antitumor Activity

Research indicates that compounds with thieno[2,3-d]pyrimidine structures exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study involving thieno[2,3-d]pyrimidine derivatives demonstrated that certain modifications could enhance cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Antimicrobial Activity

The presence of the sulfanyl group in the compound contributes to its antimicrobial properties. Similar compounds have been documented to possess effective antibacterial and antifungal activities. For example, thieno[2,3-d]pyrimidines have been reported to inhibit bacterial growth effectively in vitro against strains such as Staphylococcus aureus and Escherichia coli.

Synthesis Methods

Synthesis of this compound typically involves multi-step processes that may include:

  • Formation of the thieno[2,3-d]pyrimidine core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the sulfanyl group : This step often utilizes thiol reagents to facilitate the formation of the desired linkage.
  • Acetamide formation : The final step generally involves acylation reactions with acetic anhydride or similar reagents.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Molecular docking studies have indicated that it may bind effectively to ribosomal RNA targets, which is significant for its antitumor activity. In vitro assays further support these findings by demonstrating inhibition of key enzymes involved in cancer cell metabolism .

Case Studies

Several studies have highlighted the efficacy of related compounds:

  • A study on 5-methylthieno[2,3-d]pyrimidin derivatives showed promising results in inhibiting tumor cell growth in vitro.
  • Another research effort focused on sulfanylated pyrimidines , which demonstrated notable antimicrobial effects against various pathogens.

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
Thieno[3,2-d]pyrimidine derivativesSimilar heterocyclic coreAntitumor activity
Chromenone derivativesContains chromenone moietyAntioxidant properties
Sulfanylated pyrimidinesSulfur-containing groupsAntimicrobial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide

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